Spiro-OMeTAD

Catalog No.
S1486773
CAS No.
207739-72-8
M.F
C81H68N4O8
M. Wt
1225.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro-OMeTAD

CAS Number

207739-72-8

Product Name

Spiro-OMeTAD

IUPAC Name

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine

Molecular Formula

C81H68N4O8

Molecular Weight

1225.4 g/mol

InChI

InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3

InChI Key

XDXWNHPWWKGTKO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC

Synonyms

N2,N2,N2’,N2’,N7,N7,N7’,N7’-Octakis(4-methoxyphenyl)-9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetramine; N,N,N’,N’,N’’,N’’,N’’’,N’’’-Octakis(4-methoxyphenyl)-9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetramine;

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC

Properties and Function in PSCs

Spiro-OMeTAD possesses several characteristics that contribute to its role in PSCs:

  • High hole mobility: This property allows it to efficiently transport positively charged holes (carriers of electrical current) away from the light-absorbing perovskite layer towards the collecting electrode in the solar cell [].
  • Good film-forming properties: Spiro-OMeTAD can be easily deposited onto the perovskite layer using techniques like spin-coating, resulting in a uniform and adherent film [].
  • Stable morphology: The material retains its structure and properties over time, ensuring consistent performance in PSCs [].
  • High cost: Spiro-OMeTAD is a relatively expensive material, impacting the overall cost-effectiveness of PSCs [].
  • Hygroscopic dopants: The dopants often used with Spiro-OMeTAD to improve its conductivity are moisture-sensitive, which can affect device stability [].

Research Focus on Spiro-OMeTAD

Despite these limitations, Spiro-OMeTAD remains a crucial research material for several reasons:

  • Benchmark performance: PSCs utilizing Spiro-OMeTAD have achieved record efficiencies, serving as a benchmark for further development [].
  • Understanding limitations: Research on Spiro-OMeTAD helps scientists understand the factors affecting PSC performance, which guides the development of alternative HTLs [].
  • Optimizing device structure: Researchers explore ways to optimize the use of Spiro-OMeTAD in PSCs, such as employing different dopants or modifying its deposition process [].

Spiro-OMeTAD, or spiro[3,3′-bifluorene]-2,2′,7,7′-tetramethyl-4,4′-diaminodiphenylamine, is a prominent organic compound primarily utilized as a hole transport material in perovskite solar cells. Its unique spiro structure enhances charge mobility and stability, making it an essential component in the development of high-efficiency photovoltaic devices. The compound exhibits excellent optical properties and a high thermal stability, which are crucial for the performance of solar cells under operational conditions.

In perovskite solar cells, Spiro-OMeTAD functions as a hole transport material (HTM). When light strikes the perovskite layer, it excites electrons, creating positively charged holes. The rigid, open structure of Spiro-OMeTAD facilitates the movement of these holes towards the positive electrode of the cell. The mechanism involves the transfer of holes between the highest occupied molecular orbital (HOMO) of Spiro-OMeTAD and the valence band of the perovskite layer.

  • Skin and Eye Irritation: Spiro-OMeTAD can irritate skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the material.
  • Inhalation Hazard: Avoid inhalation of dust or fumes. Use the material in a well-ventilated area.
  • Disposal: Dispose of waste according to local regulations for hazardous materials.

In the presence of oxygen, spiro-OMeTAD undergoes oxidation to form radical cations. This reaction can be accelerated by using various dopants such as lithium salts or europium salts. For instance, when spiro-OMeTAD is treated with europium(II) trifluoromethanesulfonate in an oxygen-rich environment, superoxide radicals are generated, leading to rapid oxidation and enhanced conductivity of the material . The reaction can be summarized as follows:

Spiro OMeTAD+O2Spiro OMeTAD++O2\text{Spiro OMeTAD}+\text{O}_2\rightarrow \text{Spiro OMeTAD}^++\text{O}_2^-

This transformation is critical for improving the electronic properties of spiro-OMeTAD in solar cell applications.

The synthesis of spiro-OMeTAD typically involves several steps:

  • Formation of the Spiro Core: The initial step often includes the synthesis of the spiro core from commercially available precursors through cyclization reactions.
  • Functionalization: The introduction of electron-donating groups (such as methoxy or amine groups) enhances its hole transport capabilities.
  • Purification: The final product is purified using column chromatography to achieve high purity necessary for electronic applications.

Recent advancements have introduced direct purification methods that enhance yield and stability by employing cobalt(III) trifluoride as a p-type dopant during synthesis .

Spiro-OMeTAD is predominantly used in:

  • Perovskite Solar Cells: As a hole transport material, it facilitates efficient charge transport and collection.
  • Organic Photovoltaics: Its excellent charge mobility makes it suitable for various organic solar cell architectures.
  • Light Emitting Devices: Certain derivatives are being explored for use in organic light-emitting diodes due to their luminescent properties.

Several compounds exhibit structural or functional similarities to spiro-OMeTAD. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2,2',7,7'-tetrakis(N,N-di-p-tolyl-amino)-9,9'-spirobifluoreneSpiro CompoundEnhanced thermal stability and charge mobility
4,4'-bis(N,N-diphenylamino)biphenylBiphenyl CompoundHigher electron affinity but lower hole mobility
1,3-bis(3-(N,N-dimethylamino)phenyl)benzeneNon-spiro CompoundHigh electron transport but less stability

Uniqueness of Spiro-OMeTAD: Spiro-OMeTAD's unique spiro structure contributes to its high charge mobility and stability under operational conditions compared to its analogs. Its ability to form stable radical cations upon oxidation further enhances its utility in photovoltaic applications.

Spiro-OMeTAD was first synthesized in 1998 by a collaborative team led by Donald Lupo, Josef Salbeck, and Michael Grätzel, who recognized its potential as a solid-state hole transport material. Initially explored in ssDSSCs to replace volatile liquid electrolytes, its adoption in PSCs accelerated after the 2013 breakthrough in perovskite photovoltaics. A pivotal advancement occurred in 2016 with the growth of single-crystal Spiro-OMeTAD, revealing intrinsic hole mobilities three orders of magnitude higher than amorphous films. By 2022, over 550 publications and patents highlighted its dominance in PSC engineering, with ongoing innovations in doping, stability, and scalability.

Key Milestones

YearDevelopmentImpact
1998First synthesisIntroduction of spirobifluorene core
2006ssDSSC applicationReplacement of liquid electrolytes
2013PSC integrationEnabled 9.7% efficiency in early PSCs
2016Single-crystal growthMobility enhancement (10⁻³ cm²/Vs)
2022Superoxide radical doping25.45% PCE and improved stability
2025Multimetal-TFSI dopingSynergistic conductivity and stability

Functional Role in Perovskite Solar Cell Architecture

Spiro-OMeTAD operates as the hole transport layer (HTL) in n-i-p PSC architectures, enabling efficient charge extraction and reducing recombination. Its HOMO level (~4.8–5.2 eV) aligns well with perovskite valence bands, while the spirobifluorene core suppresses crystallization, ensuring amorphous thin-film formation. Doping with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) increases conductivity by oxidizing Spiro-OMeTAD, creating hole polarons. However, LiTFSI’s hygroscopicity and tBP’s volatility limit long-term stability.

Doping Mechanism and Challenges

DopantRoleLimitations
LiTFSIOxidation, conductivity enhancementHygroscopic, ion migration
tBPReduces contact resistanceVolatile, thermal degradation
FK209Deep oxidation, HOMO loweringComplex synthesis
Superoxide radicalsPre-oxidation, metal-freeRequires Eu(TFSI)₂ salts

Applications in Solid-State Dye-Sensitized Solar Cells

In ssDSSCs, Spiro-OMeTAD replaced liquid electrolytes, enhancing device longevity. The melt-infiltration technique (2014) improved mesoporous TiO₂ pore filling from 60–65% to 90–100%, though tBP additives evaporated during heating, necessitating alternatives. Recent work with TEMPO-Br dopants achieved 6.83% efficiency using D-π-A sensitizers, demonstrating adaptability in non-perovskite systems.

Research Significance in Contemporary Photovoltaics

Spiro-OMeTAD remains critical for achieving >25% PCE in PSCs, with research focused on:

  • Stability: Overcoming Li⁺ migration and moisture sensitivity through metal-free doping (e.g., superoxide radicals) or multimetal-TFSI strategies.
  • Scalability: Green synthesis methods (e.g., micellar catalysis) reducing E-factors from 5299 to 555.
  • Material Engineering: Derivatives like SFD-OMeTAD with extended conjugation (1.87 eV optical gap) for broader light absorption.

Synthesis and Material Properties

Spiro-OMeTAD is synthesized via Buchwald–Hartwig amination, coupling 2-bromo-9,9′-spirobifluorene with 4,4′-dimethoxydiphenylamine. Traditional methods use palladium catalysts, but green approaches employ micellar systems (CTAB) to minimize solvent use. Single-crystal growth via antisolvent vapor crystallization (DMSO/methanol) revealed π-π stacking along the spiro-axis, critical for charge transport.

Synthesis Comparison

MethodCatalystYieldE-Factor
TraditionalPd32%5299
Green (CTAB)None60%555
MeltThermal95%N/A

Doping Strategies and Performance Optimization

Conventional LiTFSI/tBP doping improves conductivity but compromises stability. Emerging approaches include:

  • Superoxide Radical Doping: Eu(TFSI)₂ salts generate - O₂⁻, pre-oxidizing Spiro-OMeTAD without air exposure. Achieved 25.45% PCE and 90% efficiency retention after 1000 h.
  • Multimetal-TFSI Doping: Combining LiTFSI, KTFSI, NaTFSI, Ca(TFSI)₂, and Mg(TFSI)₂ enhances doping efficiency and removes hygroscopic by-products. PCE >25% with improved interfacial stability.
  • Additives: 1-dodecanethiol (DDT) coordinates with LiTFSI, increasing dopant concentration and reducing interfacial defects. Certified 23.1% PCE and 90% stability under illumination.

Stability and Degradation Mechanisms

Spiro-OMeTAD’s instability stems from:

  • Li⁺ Migration: Disrupts perovskite interfaces, causing efficiency loss.
  • Hygroscopicity: Absorbs moisture, accelerating degradation.
  • tBP Volatility: Evaporates during thermal stress, reducing conductivity.
    Recent solutions include:
  • Metal-Free Doping: Avoids Li⁺ entirely, using - O₂⁻ or organic radicals.
  • Stabilizing Additives: DDT or Ca(TFSI)₂ improve structural integrity under stress.

The electronic behavior of Spiro-OMeTAD is governed by its spiro-conjugated bifluorene core and peripheral 4,4′-dimethoxydiphenylamine substituents. The highest occupied molecular orbital (HOMO) resides primarily on the methoxyphenylamine groups, enabling hole injection into adjacent molecules, while the lowest unoccupied molecular orbital (LUMO) localizes on the spirobifluorene backbone, creating a spatial separation that reduces charge recombination [1] [3]. This orbital asymmetry arises from the orthogonal geometry of the two fluorene units, which disrupts π-conjugation across the spiro junction, confining charge carriers to specific molecular segments.

The HOMO energy level of −5.1 eV (relative to vacuum) aligns favorably with perovskite absorbers like methylammonium lead iodide (−5.4 eV), facilitating efficient hole extraction [2] [6]. However, the LUMO at −1.8 eV creates a 3.3 eV energy gap that limits optical absorption to ultraviolet wavelengths, necessitating chemical doping for conductivity enhancement. Crucially, the spiro architecture imposes a 90° dihedral angle between fluorene planes, reducing intermolecular π-orbital overlap and creating anisotropic charge transport pathways [5] [7].

Electronic State Characterization via Density Functional Theory/Time-Dependent Density Functional Theory Investigations

Density functional theory simulations using ωB97X-D/6-31G** basis sets reveal three critical electronic features in Spiro-OMeTAD crystals [3] [5]:

  • Anisotropic Band Structure: The valence band dispersion reaches 0.4 eV along the crystallographic a-axis but only 0.1 eV along c, creating a 4:1 mobility anisotropy ratio.
  • Polaron Formation: Hole geometry relaxation energies of 145 meV exceed transfer integrals (≤40 meV), favoring small polaron formation over band-like transport [3] [6].
  • Oxidation-State Dynamics: TDDFT calculations on singly/doubly oxidized species show red-shifted absorption bands (500–850 nm) with extinction coefficients exceeding 10^4 M^−1 cm^−1, explaining the material’s electrochromic behavior during doping [4] [7].

A comparative analysis of ortho-, meta-, and para-OMe substituents demonstrates that ortho positioning reduces exciton binding energy to 0.52 eV (vs. 0.67 eV for para), enhancing charge separation efficiency [7]. The table below summarizes key DFT-derived parameters:

Propertyortho-OMeTADpara-OMeTADmeta-OMeTAD
HOMO (eV)−5.08−5.12−5.10
LUMO (eV)−1.79−1.83−1.81
Exciton Binding Energy (eV)0.520.670.71
Hole Mobility (10^−3 cm^2/Vs)7.902.630.72

Data adapted from TDDFT studies [7] and kinetic Monte Carlo simulations [3] [6].

Computational Modeling Approaches for Performance Prediction

Multiscale modeling frameworks combining DFT, tight-binding approximations, and kinetic Monte Carlo (kMC) simulations have quantified intrinsic hole mobilities in Spiro-OMeTAD single crystals at ~10^−3 cm^2/Vs [1] [5]. The tight-binding model, parameterized using DFT-calculated transfer integrals, identifies two dominant hopping pathways:

  • Intra-Unit-Cell Hopping: 38 meV transfer between adjacent fluorene planes
  • Inter-Unit-Cell Hopping: 22 meV transfer along the crystallographic a-axis [3] [5]

kMC simulations incorporating these values and Marcus charge-transfer theory yield an anisotropic mobility tensor:

$$
\mu = \begin{pmatrix}
1.2 \times 10^{-3} & 0.3 \times 10^{-3} & 0.1 \times 10^{-3} \
0.3 \times 10^{-3} & 0.8 \times 10^{-3} & 0.2 \times 10^{-3} \
0.1 \times 10^{-3} & 0.2 \times 10^{-3} & 0.5 \times 10^{-3}
\end{pmatrix} \text{ cm}^2/\text{Vs}
$$

This matrix explains the 60% higher hole mobility along the a-axis compared to orthogonal directions [5] [6]. The simulations further reveal that morphological disorder in thin films reduces mobilities to ~10^−4 cm^2/Vs, consistent with experimental field-effect transistor measurements [3] [6].

Quantum Mechanical Aspects of Charge Delocalization

The quantum mechanical landscape of Spiro-OMeTAD is dominated by competing localization/delocalization phenomena:

  • Transfer Integral Modulation: Despite the spiro core’s conjugation disruption, methoxy groups enable inter-molecular wavefunction overlap through oxygen lone-pair interactions. DFT calculations on molecular trimers show 15–20% HOMO density delocalization across adjacent units [3] [7].
  • Vibronic Coupling: The reorganization energy (λ) for hole transfer reaches 290 meV, exceeding typical values for high-mobility organics like rubrene (λ = 140 meV). This large λ stems from methoxy-group reorientation during charge transfer, creating substantial activation barriers [1] [5].
  • Dielectric Screening Effects: Polarizable methoxy substituents reduce the static dielectric constant (ε = 3.1), leading to strong Coulombic binding between holes and dopant ions (e.g., Li-TFSI). Ab initio molecular dynamics simulations show this screening limits free carrier densities to ~10^17 cm^−3 even with 30% doping [4] [7].

Crucially, the interplay between these factors creates a percolative transport regime where charges hop through localized states with an average hopping distance of 1.8 nm—three times the molecular spacing—as revealed by kMC trajectory analysis [5] [6]. This explains the orders-of-magnitude mobility differences between single-crystal and polycrystalline forms.

XLogP3

19.1

Hydrogen Bond Acceptor Count

12

Exact Mass

1224.50371514 g/mol

Monoisotopic Mass

1224.50371514 g/mol

Heavy Atom Count

93

Appearance

Assay:≥95%A crystalline solid

Wikipedia

2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene

Dates

Last modified: 08-15-2023

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